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molecular formula C6H6ClN3O B2992353 5-chloro-N-methylpyrazine-2-carboxamide CAS No. 1049025-94-6

5-chloro-N-methylpyrazine-2-carboxamide

Cat. No. B2992353
M. Wt: 171.58
InChI Key: GTMQCCYEWVSVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017610B2

Procedure details

5-Chloropyrazine-2-carboxylic acid (1.99 g, 12.6 mmol) was dissolved in N,N-dimethylformamide (10 mL), and HOBt.H2O (591 mg, 3.86 mmol), WSCI•HCl (1.35 g, 7.02 mmol), N-methylmorpholine (2.76 mL, 25.1 mmol) and 40% methylamine/methanol solution (2.92 mL, 37.6 mmol) were added, followed by stirring for 18 hours. To the reaction solution, water (50 mL) was added, and extraction was carried out twice with ethyl acetate (50 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=0%-75%) to afford the desired compound (585 mg, yield 27%) as a white solid.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
2.76 mL
Type
reactant
Reaction Step Four
Name
methylamine methanol
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Name
Quantity
591 mg
Type
solvent
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.C1C=CC2N(O)N=[N:17][C:15]=2C=1.CCN=C=NCCCN(C)C.Cl.CN1CCOCC1.CN.CO>CN(C)C=O.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:17][CH3:15])=[O:10])=[N:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.35 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
2.76 mL
Type
reactant
Smiles
CN1CCOCC1
Name
methylamine methanol
Quantity
2.92 mL
Type
reactant
Smiles
CN.CO
Name
Quantity
591 mg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified
WASH
Type
WASH
Details
silica gel column chromatography (elution solvent: ethyl acetate/hexane=0%-75%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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